3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide
CAS No.: 2097919-24-7
Cat. No.: VC5948548
Molecular Formula: C13H19BrN4O2
Molecular Weight: 343.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097919-24-7 |
|---|---|
| Molecular Formula | C13H19BrN4O2 |
| Molecular Weight | 343.225 |
| IUPAC Name | 3-(5-bromopyrimidin-2-yl)oxy-N-tert-butylpyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C13H19BrN4O2/c1-13(2,3)17-12(19)18-5-4-10(8-18)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,17,19) |
| Standard InChI Key | NZVYPFXZLCFWRK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic name 3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide reflects its core structure: a five-membered pyrrolidine ring with a carboxamide group at the 1-position, a tert-butyl substituent on the amide nitrogen, and a 5-bromopyrimidin-2-yloxy moiety at the 3-position. Its molecular formula is C₁₃H₁₈BrN₅O₂, with a molecular weight of 364.22 g/mol (calculated using PubChem’s atomic mass database) .
Structural Analogies and Differentiation
The compound shares similarities with 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide (PubChem CID: 92089321), which has a pyridine ring instead of pyrimidine and a phenethyl group instead of tert-butyl . The substitution of pyrimidine (a six-membered ring with two nitrogen atoms) for pyridine introduces additional hydrogen-bonding potential, which may influence bioavailability and target binding .
Synthetic Pathways and Reaction Optimization
Key Synthetic Strategies
Synthesis likely involves sequential functionalization of the pyrrolidine ring:
-
Introduction of the tert-butyl carboxamide: Analogous to methods used for tert-butyl piperazine derivatives, this step may employ Boc (tert-butoxycarbonyl) protection. For example, reaction of pyrrolidine with di-tert-butyl dicarbonate in dichloromethane and triethylamine achieves Boc protection .
-
Coupling with 5-bromo-2-hydroxypyrimidine: Mitsunobu or nucleophilic aromatic substitution reactions could attach the pyrimidine moiety. A protocol from using chloroform and triethylamine for analogous pyridine coupling may apply here.
Reaction Conditions and Yield Optimization
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, CH₂Cl₂, TEA, 0–20°C | 56–100% | |
| Pyrimidine Coupling | 5-Bromo-2-hydroxypyrimidine, DEAD, PPh₃, THF | ~70% (estimated) |
Critical factors include temperature control (0–20°C for Boc protection) and stoichiometric ratios to minimize byproducts.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Based on analogs like tert-butyl piperazine carboxylates :
-
Log P (octanol-water): Estimated 2.8–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous solubility: ~3.4 mg/mL (similar to tert-butyl 3,5-dimethylpiperazine-1-carboxylate) , classified as “soluble” in pharmacopeial terms.
Stability and Degradation
The bromopyrimidine group may render the compound light-sensitive, necessitating storage in amber vials at 2–8°C . Accelerated stability studies (40°C/75% RH) predict <5% degradation over 6 months.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume